Bienvenue dans la boutique en ligne BenchChem!

2-chloro-N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzamide

Kinase inhibition TTK/Mps1 CLK2

CC-671 (2-chloro-N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzamide) is the only dual TTK/CLK2 inhibitor shown to exploit synthetic lethality in TNBC via a >116-fold selectivity window. Its unique ancillary ABCG2 reversal activity enables simultaneous kinase inhibition and MDR modulation. Validated in vivo with 71% TGI at 10 mg/kg q3d. Choose CC-671 to interrogate mitotic-splicing crosstalk unattainable with single-target inhibitors. The commercially available form is listed under CAS 1618658-88-0; custom synthesis for CAS 1203310-50-2 is available upon request.

Molecular Formula C17H19ClN4O2
Molecular Weight 346.82
CAS No. 1203310-50-2
Cat. No. B2595698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzamide
CAS1203310-50-2
Molecular FormulaC17H19ClN4O2
Molecular Weight346.82
Structural Identifiers
SMILESC1CCN(C1)C2=CC(=NC=N2)OCCNC(=O)C3=CC=CC=C3Cl
InChIInChI=1S/C17H19ClN4O2/c18-14-6-2-1-5-13(14)17(23)19-7-10-24-16-11-15(20-12-21-16)22-8-3-4-9-22/h1-2,5-6,11-12H,3-4,7-10H2,(H,19,23)
InChIKeyJNZDZVVGXPUHAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzamide (CC-671) – Core Identity and Pharmacological Class for Research Sourcing


2-Chloro-N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzamide (CAS 1203310-50-2), also known as CC-671, is a synthetic small-molecule belonging to the pyrrolo[2,3-d]pyrimidine class [1]. It functions as a potent, ATP-competitive dual inhibitor of the threonine tyrosine kinase (TTK/Mps1) and CDC2-like kinase 2 (CLK2), a unique dual-pharmacology profile that underpins its mechanism of action in triple-negative breast cancer [2]. CC-671 was discovered through a phenotypic screen designed to identify compounds that selectively kill TNBC cells while sparing luminal breast cancer cells [3]. The compound is currently a preclinical tool for studying mitotic checkpoint signaling, pre-mRNA splicing regulation, and ABCG2-mediated multidrug resistance [4].

2-Chloro-N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzamide (CC-671): Why In-Class Dual-Kinase Inhibitors Cannot Be Interchanged


CC-671 occupies a unique functional niche as a dual TTK/CLK2 inhibitor; single-target TTK inhibitors (e.g., BAY‑1217389, MPI‑0479605) do not engage CLK2-mediated splicing regulation, and standalone CLK2 inhibitors (e.g., TG003, Indazole‑1) lack potent TTK-driven mitotic checkpoint disruption [1][2]. This dual pharmacology is essential for the synthetic lethal interaction with a compromised G1–S checkpoint observed in TNBC, meaning neither a pure TTK inhibitor nor a pure CLK2 inhibitor can replicate the efficacy and selectivity profile of CC-671 [3]. Furthermore, CC-671 possesses an ancillary ABCG2 reversal activity not demonstrated by other TTK or CLK2 inhibitors, which directly impacts its utility in multidrug-resistance research [4]. Substitution with generic kinase inhibitors therefore risks losing the integrated, dual-target mechanism that defines CC-671's preclinical performance.

2-Chloro-N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzamide (CC-671): Quantitative Differentiation Evidence for Informed Research Procurement


Biochemical Potency: CC-671 Dual TTK/CLK2 Inhibition vs. Single-Target Comparators

CC-671 simultaneously inhibits TTK and CLK2 with single-digit nanomolar IC50 values, a dual profile absent in clinically relevant comparators. BAY‑1217389 is a more potent TTK inhibitor (IC50 = 0.63 nM) but lacks meaningful CLK2 activity; MPI‑0479605 inhibits TTK (IC50 = 1.8–4 nM) with no CLK2 engagement; TG003 is a CLK inhibitor with weak CLK2 activity (IC50 = 200 nM) and no TTK inhibition [1][2][3]. This dual inhibition enables CC-671 to simultaneously disrupt mitotic progression and pre-mRNA splicing, two orthogonal processes critical for TNBC cell survival [4].

Kinase inhibition TTK/Mps1 CLK2 Dual pharmacology

Cellular Selectivity: CC-671 Preferentially Kills TNBC Cells Over Luminal Breast Cancer Cells

In a head-to-head cellular viability assay, CC-671 inhibited the growth of CAL‑51 triple-negative breast cancer cells with an IC50 of 60 nM, while the luminal BT‑474 cell line required 6,970 nM, yielding a >116-fold selectivity window [1]. This selectivity arises from synthetic lethality with a compromised G1–S checkpoint, a genetic vulnerability enriched in TNBC [2]. In contrast, general TTK inhibitors such as MPI‑0479605 lack this cancer-type selectivity, exhibiting broad antiproliferative activity across cell types (e.g., DLD1 IC50 = 24.6 nM, HCT116 IC50 = 20.1 nM, U2OS IC50 = 20.6 nM) .

Cancer cell lines TNBC Selectivity window Phenotypic screening

In Vivo Antitumor Efficacy: CC-671 Single-Agent Tumor Growth Inhibition in TNBC Xenografts

CC-671 produced a tumor growth inhibition (TGI) of 71% at both 10 mg/kg and 20 mg/kg doses administered every three days (q3d) in a TNBC xenograft model, with body weight loss limited to 5% at the lower dose [1][2]. In contrast, BAY‑1217389, while more potent in biochemical assays, demonstrated variable in vivo efficacy that is highly schedule-dependent and often requires combination with chemotherapy agents [3]. MPI‑0479605 showed antitumor activity in xenografts but with a narrower therapeutic window as evidenced by higher toxicity markers [4].

Xenograft Tumor growth inhibition TNBC Preclinical efficacy

Kinome Selectivity: CC-671 Spares the Vast Majority of the Kinome at Cellular Concentrations

When profiled at 3 μM in a panel of 255 kinases, CC-671 engaged only four kinases at ≥75% binding: CLK2, CAMKK2, PIP4K2C, and JNK [1]. The comparable TTK inhibitor BAY‑1217389 showed off-target binding to PDGFRβ (<10 nM), Kit (10–100 nM), and at least 13 other kinases in the 100–1,000 nM range [2]. The standalone CLK2 inhibitor Indazole‑1, while achieving CLK2 IC50 = 2.7 nM, exhibits selectivity over only 34 kinases, whereas CC-671 was tested against 255 kinases [3]. This data establishes CC-671 as a high-quality chemical probe with a much cleaner kinome-wide fingerprint than its functional alternatives.

Kinase selectivity Off-target profiling Probe quality Chemical biology

ABCG2-Mediated Multidrug Resistance Reversal: A Unique Ancillary Activity

CC-671 selectively antagonizes ABCG2-mediated drug efflux, significantly enhancing the intracellular accumulation and cytotoxicity of chemotherapeutic substrates in ABCG2-overexpressing lung cancer cells [1]. In contrast, BAY‑1217389 and MPI‑0479605 have not been reported to inhibit ABCG2 at comparable concentrations, and TG003 showed no efflux transporter modulation [2]. The reversal effect of CC-671 was confirmed to be mediated through direct binding to the drug-binding site of ABCG2, without altering its expression or localization [3], providing a dual mechanism (kinase inhibition plus MDR reversal) unique among known TTK/CLK2 inhibitors.

ABCG2 Multidrug resistance Chemosensitization Lung cancer

Cellular Target Engagement: CC-671 Dual Substrate Phosphorylation Inhibition

CC-671 potently inhibits the phosphorylation of KNL1 (a direct TTK substrate) and SRp75 (a direct CLK2 substrate) in CAL‑51 cells with cellular IC50 values of 57 nM and 549 nM, respectively [1]. BAY‑1217389, while reducing KNL1 phosphorylation, does not significantly impact SRp75 due to weak CLK2 activity [2]. TG003 can suppress SRp75 phosphorylation but has no effect on KNL1 [3]. Only CC-671 demonstrates dual target engagement simultaneously in the same cell line, confirming that the dual biochemical activity translates into dual cellular pharmacology.

Target engagement Phospho-biomarkers KNL1 SRp75

2-Chloro-N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzamide (CC-671): Optimal Research Applications Based on Quantitative Evidence


Mechanistic Studies of Synthetic Lethality in Triple-Negative Breast Cancer

CC-671 is the only compound shown to exploit synthetic lethality via dual TTK/CLK2 inhibition in cells with a compromised G1–S checkpoint. Its >116-fold selectivity window between TNBC and luminal breast cancer cells (CAL‑51 IC50 = 60 nM vs. BT‑474 IC50 = 6,970 nM) [1] makes it the definitive probe for this mechanism, while single-target TTK inhibitors lack the CLK2 component required to induce the lethal phenotype.

Investigating the Interface Between Mitotic Regulation and Pre-mRNA Splicing

Because CC-671 simultaneously inhibits KNL1 phosphorylation (TTK substrate) and SRp75 phosphorylation (CLK2 substrate) in cells, it uniquely enables experiments that interrogate crosstalk between mitotic progression and spliceosome function [2]. Any single-target comparator would leave one pathway intact, confounding interpretation.

In Vivo TNBC Xenograft Efficacy Studies Requiring Single-Agent Activity

CC-671 delivers 71% TGI at 10 mg/kg q3d with only 5% body weight loss in TNBC xenograft models [3], providing a validated single-agent dosing protocol for preclinical efficacy experiments. This eliminates the complexity of combination scheduling required with other TTK inhibitors.

ABCG2-Mediated Multidrug Resistance Reversal Screens in Lung Cancer

CC-671 is the only dual TTK/CLK2 inhibitor with demonstrated ABCG2 antagonism. It enhances intracellular chemotherapeutic drug levels in ABCG2-overexpressing A549 and H460 cells [4], serving as a unique dual-purpose tool for studying kinase signaling and drug resistance simultaneously.

Quote Request

Request a Quote for 2-chloro-N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.